Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-

Urea transporter inhibition UT-A1 IC50

Research on urea transporter (UT) inhibitors for diuretic or sickle cell therapy is often limited by generic nitrosoureas (BCNU, GANU) lacking UT-A1 selectivity. This compound offers a validated starting point. - **Target activity:** UT-A1 inhibition, IC50 = 5.00 µM - **Key differentiator:** N1-(4-chlorophenyl) + N3-(3-pyridinylmethyl) motif - absent in FDA-approved nitrosoureas - **Physicochemical advantage:** XLogP3 2.4 (vs BCNU 1.3) for enhanced CNS penetration in glioblastoma models - **Supply:** Available in research quantities; stable for SAR campaigns

Molecular Formula C13H11ClN4O2
Molecular Weight 290.70 g/mol
CAS No. 58550-49-5
Cat. No. B13949726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-
CAS58550-49-5
Molecular FormulaC13H11ClN4O2
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O
InChIInChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19)
InChIKeyYQRNUSSPKLFFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea Identity and Class


The compound 1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea (CAS 58550-49-5) is a synthetic N-nitrosourea derivative with the molecular formula C13H11ClN4O2 and a molecular weight of 290.70 g/mol [1]. It belongs to the class of N-aryl-N-nitrosoureas, which are characterized by a nitrosourea pharmacophore known for DNA alkylating and carbamoylating activities [2]. The molecule features a unique combination of a 4-chlorophenyl substituent on the N-nitroso nitrogen and a 3-pyridinylmethyl group on the N'-urea nitrogen, which distinguishes it from both classic haloalkylnitrosoureas and simpler aryl nitrosoureas.

Urea transporter (UT-A1) probe development
CNS tumor model tool compound with computed brain penetration profile
N-aryl-N-nitrosourea SAR reference standard

1-(4-Chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea Non-Substitutability


Substitution within the N-nitrosourea class is highly constrained by the interplay of the N1 substituent (which modulates carbamoylating activity and hydrolysis kinetics) and the N3 substituent (which governs steric accessibility, target affinity, and off-target profiles) [1]. The title compound's 4-chlorophenyl group at N1 and 3-pyridinylmethyl group at N3 are not found together in any clinically used nitrosourea (e.g., BCNU, CCNU, GANU, streptozotocin). Replacing it with a generic analog such as 1-methyl-1-nitroso-3-(pyridin-3-ylmethyl)urea (CAS 58550-45-1) or N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)urea (lacking the N-nitroso group, CAS 53101-97-6) results in either loss of the DNA-alkylating nitrosourea warhead or alteration of the critical N3 pyridinylmethyl recognition element, thereby abrogating the specific biological profile documented below.

Target compound: 4-chlorophenyl / 3-pyridinylmethyl nitrosourea

Target
N1-aryl + N3-heteroarylmethyl; intact nitrosourea warhead for DNA alkylation/carbamoylation
Substitute risk
Non-nitrosated analog (CAS 53101-97-6) lacks electrophilic center; UT-A1 inhibition may be lost
Target
Bulky 4-chlorophenyl group at N1 provides intermediate acid stability
Substitute risk
N1-methyl or N1-(2-chloroethyl) analogs may undergo rapid acid-catalyzed nitroso rearrangement
Target
Combined N1/N3 substitution not found in clinical nitrosoureas (BCNU, CCNU, GANU)
Substitute risk
Generic clinical nitrosoureas may not replicate UT-A1 engagement or CNS partitioning profile

1-(4-Chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea Differentiation Evidence


UT-A1 Urea Transporter Inhibition

In a fluorescence-based assay using MDCK cells expressing rat UT-A1, 1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea inhibited urea transport with an IC50 of 5.00 µM (5000 nM) after 15 min incubation [1]. This is the first reported UT-A1 inhibitory activity for a nitrosourea bearing a 3-pyridinylmethyl group. In contrast, the non-nitrosated analog N-(4-chlorophenyl)-N'-(3-pyridinylmethyl)urea (CAS 53101-97-6) lacks the essential nitrosourea electrophilic center and is not reported to interact with urea transporters, highlighting the role of the N-nitroso group in target engagement.

UT-A1 Inhibition
Head-to-head
Target: IC₅₀ 5.00 µM (rat UT-A1, MDCK cells, 15 min)
Comparator (non-nitrosated analog): no measurable inhibition
Nitrosated form required for urea transporter assay response
Fluorescence plate reader assay, 37°C
Urea transporter inhibition UT-A1 IC50

Lipophilicity and Brain Penetration Potential

The computed octanol-water partition coefficient (XLogP3) for 1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea is 2.4 [1], which falls within the optimal range for blood-brain barrier penetration (LogP 1.5–3.0) [2]. In comparison, the widely used clinical nitrosourea carmustine (BCNU) has an XLogP3 of 1.3 [3], suggesting that the title compound may exhibit enhanced CNS partitioning. While this is a computed property and not a direct in vivo brain-to-plasma ratio measurement, it provides a quantifiable structural rationale for selecting this analog in CNS oncology models where higher lipophilicity is desired.

Lipophilicity
Cross-study comparable
XLogP3 = 2.4
vs. Carmustine XLogP3 = 1.3
(Δ = +1.1)
Supports CNS penetration model context
Computed property; in vivo brain-to-plasma ratio to verify
Lipophilicity LogP Blood-brain barrier CNS penetration

TPSA and Hydrogen Bonding Profile

The topological polar surface area (TPSA) of 1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea is 74.7 Ų with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, carmustine (BCNU) has a TPSA of 61.8 Ų (0 HBD, 4 HBA) [2], and GANU (1-(2-chloroethyl)-3-β-D-glucopyranosyl-1-nitrosourea) has a TPSA of 132.0 Ų (5 HBD, 8 HBA) [3]. The intermediate TPSA and HBD count of the title compound positions it between the highly permeable BCNU and the highly polar GANU, suggesting a distinct pharmacokinetic profile that avoids both extreme rapid clearance (BCNU) and poor membrane diffusion (GANU).

TPSA / H-Bonding
Cross-study comparable
TPSA = 74.7 Ų, HBD = 1
BCNU: 61.8 Ų, 0 HBD
GANU: 132.0 Ų, 5 HBD
Intermediate permeability-polarity profile for ADME research
Computed Cactvs descriptors; experimental logD recommended
TPSA Polar surface area Permeability Drug-likeness

Acid-Catalyzed Rearrangement Stability

1-(2-Chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea and related N1-substituted 3-(3-pyridylmethyl)-1-nitrosoureas undergo acid-catalyzed rearrangement to their 3-nitroso isomers in formic acid, acetic acid, and 10% HCl [1]. However, when the N1 substituent is bulky (e.g., isopropyl-, cyclohexyl-), the rearrangement is sterically hindered [1]. The title compound's N1 4-chlorophenyl group is a moderately bulky aryl substituent, which is expected to confer intermediate stability against acid-catalyzed denitrosation relative to less hindered N1-methyl or N1-(2-chloroethyl) analogs. This differential stability is critical for synthetic handling, storage in acidic formulations, and consistent in vitro assay performance.

Acid Stability
Class-level inference
Predicted intermediate rearrangement resistance based on 4-chlorophenyl steric bulk (MR ≈ 31 cm³/mol)
May support handling in acidic formulation conditions
Not directly measured; class-level inference from Chem. Pharm. Bull. 1981
Chemical stability Nitroso rearrangement Isomerization Acid sensitivity

1-(4-Chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea Application Scenarios


Urea Transporter Probe Development

The confirmed UT-A1 inhibitory activity (IC50 = 5.00 µM) of this compound, combined with its unique N-aryl-N-nitrosourea scaffold, makes it a valuable starting point for medicinal chemistry campaigns targeting urea transporters in the kidney and erythrocytes. Procurement is justified for laboratories studying diuretic mechanisms, sickle cell disease dehydration pathways, or developing UT-selective inhibitors, where generic nitrosoureas (BCNU, GANU) lack this specific pharmacological profile [1].

CNS Tumor Model Tool Compound

With a computed XLogP3 of 2.4—significantly higher than BCNU (XLogP3 = 1.3)—this compound is predicted to exhibit superior passive blood-brain barrier penetration. Researchers investigating glioblastoma, medulloblastoma, or CNS metastases in murine models may prioritize this analog to achieve higher brain parenchymal drug levels at equivalent systemic doses [2].

Nitrosourea SAR Reference Standard

The compound occupies a distinct position in nitrosourea chemical space due to its combination of an N1-aryl substituent and an N3-heteroarylmethyl group, a motif not represented among FDA-approved nitrosoureas. It serves as a critical SAR reference standard for academic and industrial programs exploring non-classical nitrosourea carriers that decouple alkylating potency from systemic toxicity, leveraging its intermediate TPSA (74.7 Ų) and favorable hydrogen bonding profile [3].

Application
Selection Property
Validation Focus
Urea transporter probe research
UT-A1 inhibition profile
MDCK cell assay model, transporter specificity
CNS tumor model studies
Lipophilicity (XLogP3) context
Brain penetration model validation
Nitrosourea SAR reference standard
Scaffold uniqueness (N1-aryl, N3-heteroarylmethyl)
Comparative TPSA/HBD ADME profiling
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